molecular formula C12H9Cl2NO3S B1225368 Ethyl 2-(2,4-dichlorophenyl)-4-hydroxythiazole-5-carboxylate CAS No. 262856-01-9

Ethyl 2-(2,4-dichlorophenyl)-4-hydroxythiazole-5-carboxylate

Cat. No. B1225368
M. Wt: 318.2 g/mol
InChI Key: REQSKIDVCSYJER-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related thiazole carboxylates involves photochemical reactions, where ethyl 2-iodothiazole-5-carboxylate reacts with different aryl compounds under light irradiation to form products with distinct photophysical properties. These compounds, including ethyl 2-arylated thiazole derivatives, are explored for their photophysical characteristics and singlet oxygen activation properties, indicating a potential for further chemical modifications and applications (Amati et al., 2010).

Molecular Structure Analysis

The molecular structure of ethyl 2-(2,4-dichlorophenyl)-4-hydroxythiazole-5-carboxylate and its derivatives has been characterized through various analytical techniques, including X-ray diffraction. Studies reveal the presence of intramolecular hydrogen bonds contributing to the structural stability of these compounds. The molecular geometries and interactions, such as π-π stacking, play a critical role in the physical properties and reactivity of these molecules (Achutha et al., 2017).

Chemical Reactions and Properties

Ethyl 2-(2,4-dichlorophenyl)-4-hydroxythiazole-5-carboxylate undergoes various chemical reactions, including hydrolysis, glucuronidation, and ring cleavage, indicating its reactivity towards bioconversion and functional group transformations. These reactions are crucial for understanding the compound's behavior in biological systems and its potential applications in designing new chemical entities (Kobayashi et al., 1987).

Physical Properties Analysis

The physical properties of thiazole derivatives are significantly influenced by their molecular structure. Studies involving single crystal X-ray structural analysis reveal that the crystal packing and molecular conformation affect the melting points, solubility, and other physical properties essential for material science and pharmaceutical applications (Ramazani et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity patterns, stability, and interaction with various reagents, are pivotal for the compound's applications in organic synthesis and medicinal chemistry. For instance, palladium-catalyzed direct arylation methods have been applied to thiazole carboxylates for synthesizing (hetero)arylated oxazoles, demonstrating the versatility of these compounds in chemical synthesis (Verrier et al., 2008).

Scientific Research Applications

Synthesis and Chemical Properties

  • Efficient Synthesis Methods : A study highlights an efficient and highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates using ultrasound irradiation, demonstrating significant reduction in reaction times and high yields, which indicates the potential of similar compounds for various synthetic applications (Machado et al., 2011).

  • Photochemical Reactions : Another research demonstrates the photochemical synthesis of ethyl 2-arylthiazole-5-carboxylates, exploring their photophysical properties and their potential as singlet-oxygen sensitizers, suggesting their applicability in photodynamic therapy and materials science (Amati et al., 2010).

  • Synthesis of Heterocyclic Compounds : The synthesis of certain mercapto-and aminopyrimidine derivatives with potential antimicrobial activities illustrates the utility of related compounds in the development of new therapeutic agents (El-kerdawy et al., 1990).

Applications in Material Science

  • Dye Synthesis for Textiles : Compounds structurally related to Ethyl 2-(2,4-dichlorophenyl)-4-hydroxythiazole-5-carboxylate have been used in the synthesis of novel heterocyclic disperse dyes for dyeing polyester fibers, demonstrating good wash, perspiration, sublimation, and rub fastness ratings, though with poor photostability (Iyun et al., 2015).

  • Metal Complexation for Dyeing : Studies on the complexation of disperse dyes derived from thiophene with metals like Cu, Co, Zn, and their application on polyester and nylon fabrics showcase the versatility of similar compounds in textile engineering (Abolude et al., 2021).

Environmental and Corrosion Studies

  • Corrosion Inhibition : Research on triazepines carboxylate compounds, including similar structures, as acid corrosion inhibitors for mild steel highlights their excellent inhibition efficiencies and suggests their potential use in protecting metals from corrosion (Alaoui et al., 2018).

properties

IUPAC Name

ethyl 2-(2,4-dichlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO3S/c1-2-18-12(17)9-10(16)15-11(19-9)7-4-3-6(13)5-8(7)14/h3-5,16H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REQSKIDVCSYJER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=C(C=C(C=C2)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701331594
Record name ethyl 2-(2,4-dichlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701331594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727052
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Ethyl 2-(2,4-dichlorophenyl)-4-hydroxythiazole-5-carboxylate

CAS RN

262856-01-9
Record name ethyl 2-(2,4-dichlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701331594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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